molecular formula C14H9NO4 B072752 Resorufin acetate CAS No. 1152-14-3

Resorufin acetate

Cat. No.: B072752
CAS No.: 1152-14-3
M. Wt: 255.22 g/mol
InChI Key: UJWKHDKBOVPINX-UHFFFAOYSA-N
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Description

Resorufin acetate is a fluorogenic substrate widely used in biochemical assays. It is a derivative of resorufin, a red fluorescent dye. The compound is known for its high fluorescence quantum yield and long excitation/emission wavelengths, making it an excellent choice for fluorescence and colorimetric analysis .

Mechanism of Action

Target of Action

Resorufin acetate is a versatile compound that has been widely utilized in the design of responsive probes specific for various bioactive species . These include cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of this compound are therefore these bioactive species, which play crucial roles in various biological processes.

Mode of Action

This compound interacts with its targets through a mechanism known as "protection-deprotection" . For instance, in the presence of Co2+ and Cu+, both of the oxidative benzylic ether (C–O) bonds in probes were cleaved, resulting in a dramatic increase of the emission intensity . This interaction results in changes in the fluorescence properties of the compound, allowing for the detection of the target species.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific bioactive species being targeted. For example, when used as a probe for reactive sulfur species, it can affect redox signaling pathways . When used for the detection of cations and anions, it may influence ion transport and homeostasis .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal that can be detected and measured . This allows for the real-time, in situ detection of various biological molecules . The specific molecular and cellular effects of this compound’s action depend on the bioactive species being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the detection limits of the probes for Pb 2+ and Hg 2+ were determined in a Tris–borate buffer . Additionally, the fluorescence properties of resorufin can be affected by pH, temperature, and the presence of other chemical species . Therefore, these factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Resorufin Acetate acts as a substrate for cytosolic aldehyde dehydrogenase (ALDH1A1) esterase activity . It is also a useful substrate for chymotrypsin . Upon enzymatic cleavage, the resorufin anion displays red fluorescence .

Cellular Effects

The effects of this compound on cells are primarily observed through its role as a fluorometric probe. It is used in the detection of various biological molecules in situ and in real-time . Its high selectivity and sensitivity, outstanding spatiotemporal resolution, and fast feedback make it a valuable tool in cellular biochemistry .

Molecular Mechanism

This compound’s mechanism of action is based on its enzymatic cleavage by ALDH1A1 and chymotrypsin . This cleavage results in the production of the resorufin anion, which exhibits red fluorescence . This fluorescence can be detected and measured, providing a means of monitoring the presence and activity of these enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, its effects can be observed and measured in real-time, providing immediate feedback .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes ALDH1A1 and chymotrypsin . It acts as a substrate for these enzymes, and its cleavage results in the production of the resorufin anion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be dependent on the specific experimental conditions and the biological molecules being studied. As a fluorometric probe, it can be used to monitor the activity of specific enzymes in situ .

Subcellular Localization

The subcellular localization of this compound would be dependent on the specific enzymes it is acting as a substrate for. For example, as a substrate for cytosolic ALDH1A1, it would be expected to be localized in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorufin acetate can be synthesized through the acetylation of resorufin. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Resorufin acetate undergoes hydrolysis to produce resorufin and acetic acid. This reaction is catalyzed by esterases, making it a useful substrate for enzyme assays .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, which provide high sensitivity and selectivity in assays. Its ability to undergo hydrolysis specifically by esterases makes it a valuable tool in biochemical research .

Properties

IUPAC Name

(7-oxophenoxazin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWKHDKBOVPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150983
Record name Resorufin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-14-3
Record name Resorufin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorufin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Resorufin acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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